molecular formula C18H24Cl2N2O B2920407 1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride CAS No. 2059948-03-5

1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride

Cat. No.: B2920407
CAS No.: 2059948-03-5
M. Wt: 355.3
InChI Key: JDSXCXDXKLLEFN-UHFFFAOYSA-N
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Description

1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride is a chemical compound with the molecular formula C18H22N2O.2HCl and a molecular weight of 355.31 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride typically involves the reaction of 4-(benzyloxy)benzyl chloride with piperazine in the presence of a suitable base . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the dihydrochloride salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde, while reduction could produce benzyloxybenzylamine derivatives.

Scientific Research Applications

1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzyloxybenzyl group with the piperazine ring, providing distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(4-phenylmethoxyphenyl)methyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O.2ClH/c1-2-4-17(5-3-1)15-21-18-8-6-16(7-9-18)14-20-12-10-19-11-13-20;;/h1-9,19H,10-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSXCXDXKLLEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059948-03-5
Record name 1-{[4-(benzyloxy)phenyl]methyl}piperazine dihydrochloride
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